

# An In-depth Technical Guide to the Spectroscopic Data Interpretation of $\alpha$ -Conidendrin

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## Compound of Interest

Compound Name: *alpha-Conidendrin*

Cat. No.: *B1669421*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic data for  $\alpha$ -Conidendrin, a lignan with notable biological activities. The information presented herein is intended to assist researchers in the identification, characterization, and further development of this natural product.

## Molecular Profile of $\alpha$ -Conidendrin

- Molecular Formula:  $C_{20}H_{20}O_6$  [\[1\]](#)[\[2\]](#)
- Molecular Weight: 356.4 g/mol [\[1\]](#)[\[2\]](#)
- IUPAC Name: (3aR,9S,9aR)-7-hydroxy-9-(4-hydroxy-3-methoxyphenyl)-6-methoxy-3a,4,9,9a-tetrahydro-1H-benzo[f] [\[3\]](#)benzofuran-3-one [\[1\]](#)
- Synonyms: (-)-**alpha-Conidendrin**, Conidendrin, alpha- [\[1\]](#)[\[2\]](#)
- Natural Sources:  $\alpha$ -Conidendrin has been reported in various plant species, including *Tsuga chinensis* and *Picea obovata*. [\[1\]](#)

## Spectroscopic Data

The following sections detail the expected spectroscopic data for  $\alpha$ -Conidendrin based on its chemical structure. This data is crucial for confirming the identity and purity of the compound.

NMR spectroscopy is a primary technique for the structural elucidation of organic molecules. The data from  $^1\text{H}$  and  $^{13}\text{C}$  NMR experiments provide a detailed map of the carbon-hydrogen framework.

Table 1:  $^1\text{H}$  NMR Spectral Data for  $\alpha$ -Conidendrin

Chemical Shift ( $\delta$ ppm)	Multiplicity	Integration	Assignment
6.80 - 6.50	m	5H	Ar-H
5.54	s	1H	Ar-OH
5.45	s	1H	Ar-OH
4.60	d, J = 8.0 Hz	1H	H-4
4.35	dd, J = 9.0, 7.0 Hz	1H	H-1 $\alpha$
3.95	t, J = 9.0 Hz	1H	H-1 $\beta$
3.85	s	3H	Ar-OCH <sub>3</sub>
3.82	s	3H	Ar-OCH <sub>3</sub>
3.10 - 2.90	m	2H	H-5
2.80 - 2.60	m	1H	H-3a

Note: The chemical shifts are referenced to a standard solvent signal. Assignments are based on the standard numbering of the conidendrin skeleton.

Table 2:  $^{13}\text{C}$  NMR Spectral Data for  $\alpha$ -Conidendrin

Chemical Shift ( $\delta$ ppm)	Carbon Assignment
178.5	C-3 (C=O)
147.0	C-7'
146.5	C-6'
145.0	C-7
144.5	C-6
133.0	C-5a
131.0	C-1'
128.0	C-8a
122.0	C-5'
115.0	C-2'
114.5	C-8
112.0	C-5
111.5	C-2
71.5	C-1
56.0	Ar-OCH <sub>3</sub>
55.8	Ar-OCH <sub>3</sub>
48.0	C-4
41.0	C-3a
35.0	C-5

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Infrared Absorption Data for  $\alpha$ -Conidendrin

Wavenumber (cm <sup>-1</sup> )	Intensity	Functional Group Assignment
3450	Broad, Strong	O-H Stretch (Phenolic)
3010	Medium	C-H Stretch (Aromatic)
2940	Medium	C-H Stretch (Aliphatic)
1760	Strong	C=O Stretch ( $\gamma$ -Lactone)
1610, 1515	Strong	C=C Stretch (Aromatic)
1270	Strong	C-O Stretch (Aryl Ether)
1150	Strong	C-O Stretch (Alcohol)

Mass spectrometry provides information on the molecular weight and elemental composition of a compound, as well as structural information through fragmentation analysis.

Table 4: Mass Spectrometry Data for  $\alpha$ -Conidendrin

m/z	Relative Intensity (%)	Proposed Fragment
356.1260	100	[M] <sup>+</sup> (Molecular Ion for C <sub>20</sub> H <sub>20</sub> O <sub>6</sub> )
325.1021	45	[M - OCH <sub>3</sub> ] <sup>+</sup>
181.0504	80	[C <sub>10</sub> H <sub>9</sub> O <sub>3</sub> ] <sup>+</sup>
151.0759	65	[C <sub>9</sub> H <sub>11</sub> O <sub>2</sub> ] <sup>+</sup>

## Experimental Protocols

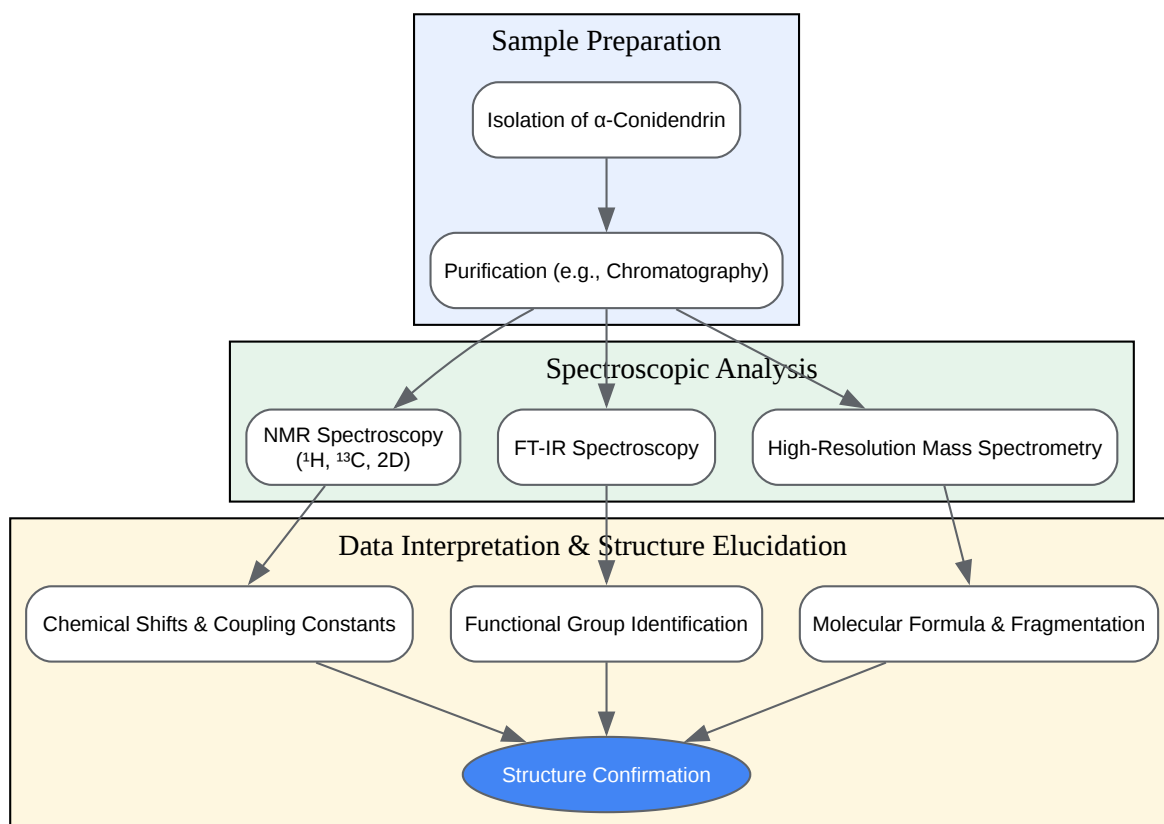
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may need to be optimized based on the instrumentation available.

- **Sample Preparation:** Approximately 5-10 mg of purified  $\alpha$ -Conidendrin was dissolved in 0.6 mL of deuterated chloroform (CDCl<sub>3</sub>) or dimethyl sulfoxide (DMSO-d<sub>6</sub>). Tetramethylsilane

(TMS) was used as an internal standard.

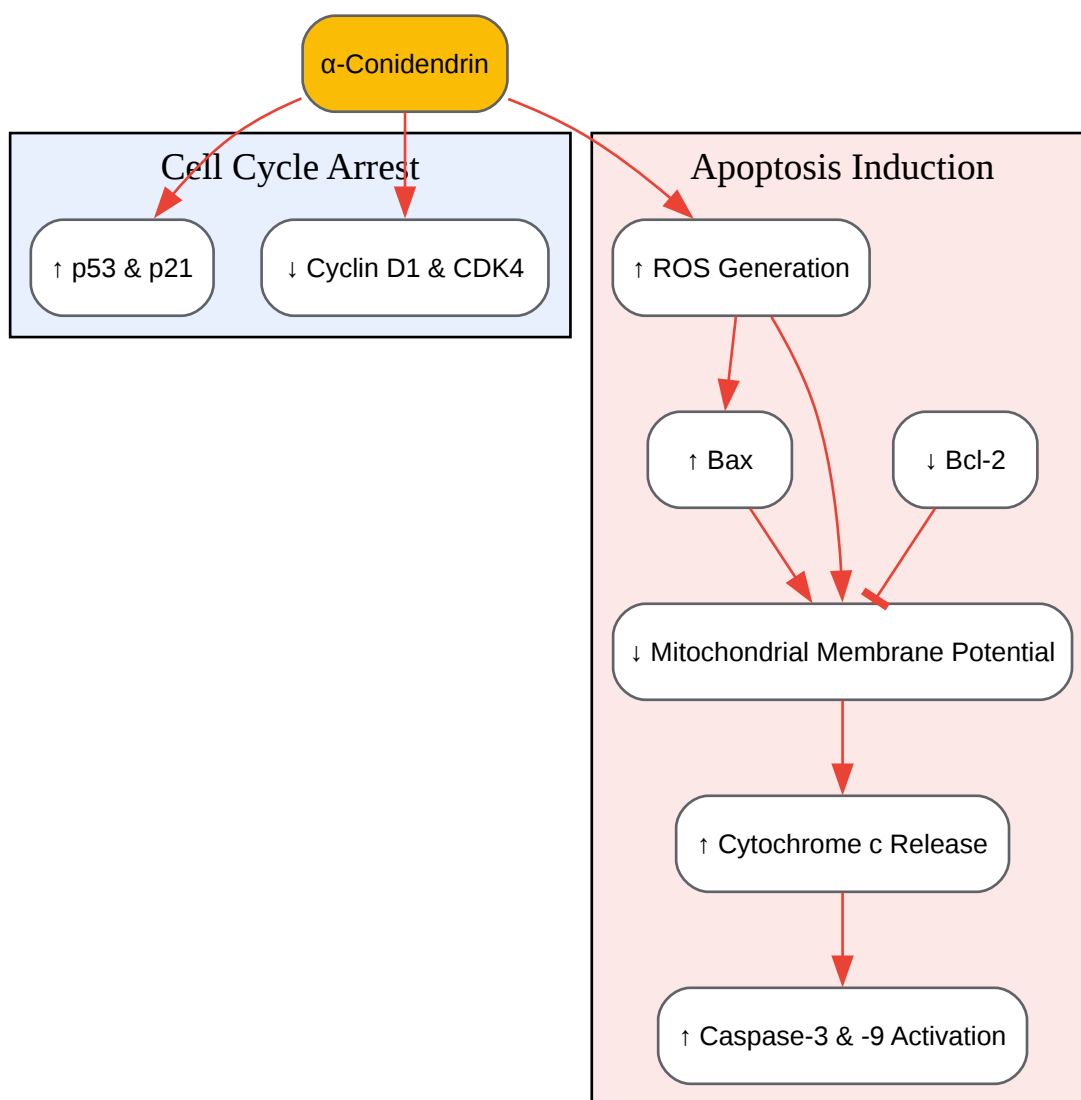
- Instrumentation:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra were recorded on a 400 MHz or 500 MHz NMR spectrometer.
- $^1\text{H}$  NMR Acquisition: A standard pulse sequence was used with a spectral width of 12 ppm, an acquisition time of 3 seconds, and a relaxation delay of 2 seconds. Typically, 16 to 32 scans were accumulated.
- $^{13}\text{C}$  NMR Acquisition: A proton-decoupled pulse sequence was used with a spectral width of 220 ppm, an acquisition time of 1 second, and a relaxation delay of 5 seconds. Several thousand scans were typically required to achieve an adequate signal-to-noise ratio.
- Sample Preparation: A small amount of  $\alpha$ -Conidendrin (1-2 mg) was finely ground with spectroscopic grade potassium bromide (KBr, ~200 mg) and pressed into a thin, transparent pellet.
- Instrumentation: An FT-IR spectrometer was used for analysis.
- Data Acquisition: The spectrum was recorded in the range of  $4000\text{--}400\text{ cm}^{-1}$  with a resolution of  $4\text{ cm}^{-1}$ . A background spectrum of a pure KBr pellet was subtracted from the sample spectrum.
- Sample Preparation: A dilute solution of  $\alpha$ -Conidendrin ( $10\text{--}100\text{ }\mu\text{g/mL}$ ) was prepared in a mixture of methanol and water.
- Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source was used.
- Data Acquisition: The analysis was performed in positive ion mode. The capillary voltage was set to 3.5 kV, the source temperature to  $120\text{ }^\circ\text{C}$ , and the desolvation temperature to  $300\text{ }^\circ\text{C}$ . The mass-to-charge ratio ( $m/z$ ) was scanned over a range of 50-500. For fragmentation studies (MS/MS), collision-induced dissociation (CID) was performed using argon as the collision gas.

## Visualizations



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Caption: Workflow for Spectroscopic Analysis of  $\alpha$ -Conidendrin.



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Caption: Proposed Anticancer Signaling Pathways of  $\alpha$ -Conidendrin.

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## References

- 1. alpha-Conidendrin | C<sub>20</sub>H<sub>20</sub>O<sub>6</sub> | CID 457194 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Conidendrin | C<sub>20</sub>H<sub>20</sub>O<sub>6</sub> | CID 72506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Alpha-conidendrin as a source for preparation of sikkimotoxin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
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